A-Z Guide to rac-Bopindolol-d9: Proposed Synthesis and Comprehensive Characterization
A-Z Guide to rac-Bopindolol-d9: Proposed Synthesis and Comprehensive Characterization
Abstract
Introduction: The Rationale for Isotopic Labeling
Bopindolol is a potent, long-acting, non-selective beta-blocker used in the management of hypertension and other cardiovascular conditions.[1][2] It functions as a prodrug, rapidly hydrolyzing to its active metabolite, pindolol.[3] Pindolol and its derivatives also exhibit interesting interactions with serotonin receptors, leading to research into their potential neurological applications.[4][5]
In drug development and clinical pharmacology, the use of stable isotopically labeled (SIL) compounds as internal standards is the gold standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioassays. The co-elution of the SIL internal standard with the analyte of interest allows for precise correction of variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and reproducible quantification.
This guide focuses on the synthesis of rac-Bopindolol-d9, where nine hydrogen atoms on the tert-butyl group are replaced with deuterium. This high level of deuteration provides a significant mass shift (M+9), preventing isotopic crosstalk with the parent compound and ensuring clear differentiation in mass spectrometric analyses.[6]
Proposed Synthetic Strategy: A Retrosynthetic Analysis
A direct synthesis for rac-Bopindolol-d9 is not prominently featured in the literature. Therefore, we propose a convergent synthesis strategy based on the known chemistry of Bopindolol and related aryloxypropanolamine beta-blockers.
The core structure of Bopindolol consists of three key fragments:
-
A 2-methyl-4-hydroxyindole core.
-
A three-carbon linker derived from epichlorohydrin.
-
A tert-butylamine side chain, which is the site of our isotopic labeling.
-
A benzoate ester on the propanol backbone.
Our retrosynthetic approach disconnects the molecule at the amine and ether linkages, leading to logical and accessible starting materials. The key to this synthesis is the introduction of the deuterated moiety via a deuterated amine, specifically tert-butylamine-d9, reacting with a suitable epoxide intermediate. However, tert-butylamine-d9 is not as readily available as its corresponding alcohol. A more practical and cost-effective approach involves the synthesis of a key intermediate using tert-butanol-d9, a commercially available starting material with high isotopic purity.
The proposed forward synthesis will therefore involve the alkylation of 1-(tert-butyl-d9-amino)-2,3-epoxypropane with 4-hydroxy-2-methylindole, followed by esterification with benzoic acid.
Detailed Experimental Protocols
This section provides a step-by-step guide for the proposed synthesis of rac-Bopindolol-d9.
Step 1: Synthesis of 1-(tert-Butyl-d9-amino)-2,3-epoxypropane (Intermediate 2)
The initial step involves the reaction of commercially available tert-butanol-d9 with 2,3-epoxy-1-propanol (glycidol) under acidic conditions to form an intermediate which is then cyclized to the desired epoxide.
-
Rationale: This pathway is a modification of standard procedures for the synthesis of N-substituted glycidylamines. Tert-butanol-d9 is chosen as the deuterium source due to its commercial availability and high isotopic enrichment (typically >98 atom % D).
-
Protocol:
-
To a stirred solution of tert-butanol-d9 (1.0 eq) in a suitable aprotic solvent such as dichloromethane, slowly add a catalytic amount of a strong acid (e.g., trifluoromethanesulfonic acid).
-
Cool the mixture to 0 °C and add glycidol (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude ether is then treated with a strong base (e.g., sodium hydroxide) in a biphasic system (e.g., water/toluene) with a phase-transfer catalyst to induce ring-closure to the epoxide.
-
The resulting epoxide (Intermediate 2) is purified by vacuum distillation or column chromatography.
-
Step 2: Synthesis of (±)-1-[(1,1-Dimethylethyl-d9)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol (Intermediate 3)
This step involves the key coupling reaction between the indole core and the deuterated side chain.
-
Rationale: This is a classic Williamson ether synthesis variation, where the phenoxide of the indole attacks the epoxide. The reaction is regioselective for the less-hindered carbon of the epoxide.
-
Protocol:
-
Dissolve 4-hydroxy-2-methylindole (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).
-
Add a suitable base, such as sodium hydride (1.1 eq), portion-wise at 0 °C to form the corresponding phenoxide.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 1-(tert-butyl-d9-amino)-2,3-epoxypropane (Intermediate 2, 1.05 eq) in DMF dropwise.
-
Heat the reaction mixture to 60-70 °C and stir for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the crude product by column chromatography on silica gel to yield the deuterated amino alcohol (Intermediate 3).
-
Step 3: Synthesis of rac-Bopindolol-d9 (Final Product)
The final step is the esterification of the secondary alcohol with benzoic acid.
-
Rationale: The secondary alcohol on the propanolamine backbone is esterified to yield the final prodrug form. A standard esterification protocol using benzoyl chloride is proposed for efficiency.
-
Protocol:
-
Dissolve the deuterated amino alcohol (Intermediate 3, 1.0 eq) in a mixture of dichloromethane and pyridine at 0 °C.
-
Slowly add benzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash sequentially with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The final product, rac-Bopindolol-d9, can be purified by column chromatography or recrystallization.
-
Visualization of the Synthetic Workflow
The following diagram illustrates the proposed multi-step synthesis of rac-Bopindolol-d9.
Caption: Proposed synthetic pathway for rac-Bopindolol-d9.
Comprehensive Characterization: A Self-Validating System
Rigorous analytical characterization is crucial to confirm the successful synthesis, purity, and isotopic incorporation of rac-Bopindolol-d9. The combination of mass spectrometry, nuclear magnetic resonance, and chromatography provides a self-validating system.[7]
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and verify the incorporation of nine deuterium atoms.
-
Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).
-
Expected Results: A prominent molecular ion peak ([M+H]⁺) should be observed that is 9 atomic mass units (amu) higher than that of the non-labeled Bopindolol standard.
| Compound | Chemical Formula | Exact Mass (Monoisotopic) | Expected [M+H]⁺ |
| rac-Bopindolol | C₂₃H₂₈N₂O₃ | 380.2100 | 381.2173 |
| rac-Bopindolol-d9 | C₂₃H₁₉D₉N₂O₃ | 389.2665 [6] | 390.2738 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the molecular structure and precisely locate the site of deuterium incorporation.
-
Techniques: ¹H NMR (Proton NMR) and ¹³C NMR (Carbon NMR).
-
Rationale: In ¹H NMR, the signal corresponding to the protons of the tert-butyl group should be absent, as deuterium is not detected in standard ¹H NMR experiments.[8] This absence is a definitive confirmation of successful deuteration at the intended site. The rest of the proton signals should match the spectrum of non-labeled Bopindolol.
-
¹H NMR Analysis:
-
Expected Spectrum for Bopindolol: A characteristic singlet integrating to 9 protons around 1.1-1.3 ppm corresponding to the tert-butyl group.
-
Expected Spectrum for Bopindolol-d9: The complete disappearance of the singlet at 1.1-1.3 ppm. All other aromatic and aliphatic protons should be present with appropriate chemical shifts and coupling patterns.
-
-
¹³C NMR Analysis: The carbon signals for the deuterated methyl groups will appear as multiplets with significantly lower intensity due to C-D coupling and the absence of the Nuclear Overhauser Effect (NOE) from the attached deuterium atoms.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the chemical and chiral purity of the final compound.
-
Technique: Reversed-Phase HPLC (RP-HPLC) for chemical purity and Chiral HPLC for enantiomeric purity.
-
Rationale: HPLC is a standard method for assessing the purity of pharmaceutical compounds.[9][10]
-
Proposed RP-HPLC Method:
-
Proposed Chiral HPLC Method:
Logical Flow for Characterization
The following diagram outlines the logical workflow for the purification and characterization of the synthesized rac-Bopindolol-d9.
Caption: Logical workflow for purification and characterization.
Conclusion
This guide provides a comprehensive and technically detailed framework for the synthesis and characterization of rac-Bopindolol-d9. By combining established synthetic methodologies with a readily available deuterated starting material, the proposed pathway offers a reliable route to this valuable analytical standard. The multi-faceted characterization strategy, employing HRMS, NMR, and HPLC, ensures a self-validating system that confirms the identity, purity, and isotopic labeling of the final product with a high degree of confidence. This document serves as a vital resource for scientists requiring a robust method to produce and validate rac-Bopindolol-d9 for advanced pharmaceutical research and development.
References
- Google Patents.
-
Patsnap Synapse. What is the mechanism of Bopindolol Malonate?. [Link]
-
Wikipedia. Pindolol. [Link]
-
PubMed. Clinical pharmacological studies with the long-acting beta-adrenoceptor blocking drug bopindolol. [Link]
-
PubMed. Determination of bopindolol in pharmaceuticals by capillary isotachophoresis. [Link]
-
Grokipedia. Bopindolol. [Link]
-
ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]
-
PubMed. The clinical pharmacology of bopindolol, a new long-acting beta-adrenoceptor antagonist, in hypertension. [Link]
-
ResearchGate. Developing New Method for Quantifying Pindolol by Sequential Injection Analysis. [Link]
-
PubMed. The synthesis of deuteriated tri-tert-butyl phosphine. [Link]
-
UCHEM. Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. [Link]
-
University of Groningen. Evaluating the use of NMR for the determination of deuterium abundance in water. [Link]
-
ResearchGate. The synthesis of deuteriated tri‐tert‐butyl phosphine. [Link]
-
Canadian Science Publishing. Convenient synthesis of t-butyl alcohol-d. [Link]
-
Journal of Food and Drug Analysis. Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. [Link]
-
Study Mind. Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). [Link]
-
PubMed. High performance liquid chromatographic determination of the enantiomers of beta-adrenoceptor blocking agents in biological fluids. I: Studies with pindolol. [Link]
-
ResearchGate. Convenient synthesis of t-butyl alcohol-d. [Link]
-
Patsnap Synapse. What is Bopindolol Malonate used for?. [Link]
-
PubChem. 2-(
ngcontent-ng-c2487356420="" class="ng-star-inserted">2H_3)Methyl(ngcontent-ng-c2487356420="" class="ng-star-inserted">2H_6)propan-2-ol. [Link] -
PubMed. Bopindolol: pharmacological basis and clinical implications. [Link]
-
YouTube. Making Tert-Butanol. [Link]
Sources
- 1. Clinical pharmacological studies with the long-acting beta-adrenoceptor blocking drug bopindolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The clinical pharmacology of bopindolol, a new long-acting beta-adrenoceptor antagonist, in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Pindolol - Wikipedia [en.wikipedia.org]
- 5. Bopindolol: pharmacological basis and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rac Bopindolol-d9, TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]
- 7. resolvemass.ca [resolvemass.ca]
- 8. studymind.co.uk [studymind.co.uk]
- 9. jfda-online.com [jfda-online.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
